molecular formula C6H8ClNO B103143 Pyridinium, 1-hydroxy-2-methyl-, chloride CAS No. 19305-07-8

Pyridinium, 1-hydroxy-2-methyl-, chloride

Cat. No.: B103143
CAS No.: 19305-07-8
M. Wt: 145.59 g/mol
InChI Key: YZRHXYPSTCNULO-UHFFFAOYSA-N
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Description

Pyridinium, 1-hydroxy-2-methyl-, chloride is a pyridinium salt known for its diverse applications in various fields of science and industryThey have played an intriguing role in a wide range of research topics due to their structural diversity and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyridinium, 1-hydroxy-2-methyl-, chloride typically involves the reaction of pyridine derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of 1-hydroxy-2-methylpyridine with hydrochloric acid to form the chloride salt. The reaction is usually carried out in an aqueous medium at room temperature to ensure high yield and purity .

Industrial Production Methods

Industrial production of pyridinium salts often involves large-scale synthesis using similar reaction conditions but optimized for efficiency and cost-effectiveness. The process may include steps such as purification through crystallization or distillation to obtain the desired product in high purity .

Chemical Reactions Analysis

Types of Reactions

Pyridinium, 1-hydroxy-2-methyl-, chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include PCC for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with PCC results in the formation of oxidized pyridinium derivatives, while nucleophilic substitution can yield a variety of substituted pyridinium compounds .

Mechanism of Action

The mechanism of action of pyridinium, 1-hydroxy-2-methyl-, chloride involves its interaction with molecular targets such as enzymes and receptors. It can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridinium salts such as pyridinium ylides and cyanomethyl pyridinium salts . These compounds share structural similarities but differ in their reactivity and applications.

Uniqueness

Pyridinium, 1-hydroxy-2-methyl-, chloride is unique due to its specific functional groups that confer distinct chemical properties and reactivity. Its ability to undergo a variety of chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industry .

Biological Activity

Pyridinium, 1-hydroxy-2-methyl-, chloride is a compound that falls within the broader category of pyridine derivatives, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antiviral, and other therapeutic properties. The findings are supported by various studies and case analyses, highlighting the significance of pyridinium compounds in medicinal chemistry.

Overview of Pyridinium Compounds

Pyridinium salts, including 1-hydroxy-2-methyl-pyridinium chloride, exhibit a range of biological activities due to their unique structural characteristics. The presence of a positively charged nitrogen atom in the pyridinium ring contributes to its interaction with biological macromolecules, enhancing its potential therapeutic effects. Research has shown that these compounds can act as antimicrobial agents, antiviral agents, and even as anticancer drugs.

Antimicrobial Activity

Pyridinium compounds are recognized for their antimicrobial properties , particularly against bacteria and fungi. The mechanism of action typically involves disrupting microbial cell membranes or inhibiting essential metabolic pathways.

Table 1: Antimicrobial Activity of Pyridinium Compounds

Compound NameBacterial Strains TestedActivity ObservedReference
1-Hydroxy-2-methyl-pyridinium chlorideStaphylococcus aureusStrong antibacterial activity
Escherichia coliModerate antibacterial activity
Candida albicansLow antifungal activity
Pseudomonas aeruginosaNo significant activity

The table above summarizes findings from various studies indicating that while pyridinium salts show strong efficacy against Gram-positive bacteria like Staphylococcus aureus, their effectiveness against Gram-negative bacteria and fungi is comparatively lower. This differential activity is attributed to variations in cell wall structure and permeability.

Antiviral Properties

Recent studies have highlighted the antiviral potential of pyridine derivatives in combating viral infections, including those caused by coronaviruses. The mechanism often involves interference with viral replication processes or direct inhibition of viral proteins.

Case Study: Antiviral Activity Against SARS-CoV-2

A study focused on the antiviral properties of pyridine derivatives during the COVID-19 pandemic demonstrated that certain pyridinium compounds could inhibit the replication of SARS-CoV-2 in vitro. The research emphasized the need for further exploration into the structure-activity relationships (SAR) of these compounds to optimize their efficacy against viral targets .

Other Therapeutic Activities

Beyond antimicrobial and antiviral effects, pyridinium compounds have displayed a range of other therapeutic activities:

  • Antitumor Activity : Some derivatives have been investigated for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : Pyridinium salts have shown promise in reducing inflammation in models of chronic inflammatory diseases.
  • Antioxidant Properties : Certain compounds exhibit significant antioxidant activity, which may contribute to their protective effects against oxidative stress-related diseases .

Properties

IUPAC Name

2-methyl-1-oxidopyridin-1-ium;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO.ClH/c1-6-4-2-3-5-7(6)8;/h2-5H,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZRHXYPSTCNULO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=[N+]1[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10172909
Record name Pyridinium, 1-hydroxy-2-methyl-, chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10172909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19305-07-8
Record name Pyridinium, 1-hydroxy-2-methyl-, chloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019305078
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyridinium, 1-hydroxy-2-methyl-, chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10172909
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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